![molecular formula C9H13ClN4 B2829608 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251054-27-8](/img/structure/B2829608.png)
3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
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Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are a class of organic compounds . They have been studied for their potential in inhibiting certain proteins like HSP90α and HSP90β .
Synthesis Analysis
There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis involves reactions such as condensation and Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using techniques like X-ray cocrystal structure analysis .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized through various chemical reactions . The reactions involve the formation of bonds between different atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific compound. For example, some compounds have been found to have high absorption, making them efficiently excitable molecules and attractive candidates for microscopy observation .Scientific Research Applications
Chemical Synthesis and Structural Diversity
One avenue of research involves the generation of structurally diverse compound libraries through various chemical reactions, including alkylation and ring closure, using related precursors. For instance, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has facilitated the synthesis of a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azole derivatives, highlighting the versatility of such starting materials in creating chemically diverse libraries (Roman, 2013).
Catalytic Applications and Green Chemistry
The catalytic potential of materials derived from similar compounds is noteworthy. For example, magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been prepared and employed as catalysts for the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, using green solvents. This approach not only enhances the reaction efficiency but also aligns with the principles of green chemistry by allowing for the recyclability of the catalyst (Zhang et al., 2016).
Biological Activities and Molecular Docking
The exploration of biological activities and molecular docking studies based on novel fused pyrazolo[3,4-d]thiazole scaffolds derived from similar compounds has provided insights into their potential as antimicrobial, antioxidant, and anticancer agents. These studies utilize eco-friendly techniques and microwave irradiation for compound synthesis, with some compounds exhibiting promising in vitro antimicrobial potentialities and antioxidant activities. Molecular docking studies suggest that these compounds may act as inhibitors for specific proteins, indicating their potential utility in anticancer therapy (Rizk et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride are HSP90α and HSP90β proteins . These proteins are part of the HSP90 family and play a crucial role in maintaining cellular homeostasis .
Mode of Action
The compound acts as a selective inhibitor of HSP90α and HSP90β . It binds to the N-terminal ATP binding site of these proteins, demonstrating a unique binding mode . This interaction inhibits the kinase activity of the proteins .
Biochemical Pathways
The inhibition of HSP90α and HSP90β affects multiple biochemical pathways. These proteins are involved in the folding and stabilization of many client proteins, including kinases and transcription factors. By inhibiting HSP90, the compound disrupts these processes, leading to the degradation of client proteins .
Result of Action
The result of the compound’s action is the suppression of the activation of downstream signals . This leads to a decrease in the activity of various cellular processes regulated by the client proteins of HSP90 .
Future Directions
properties
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8;/h3-5H,10H2,1-2H3,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZSIICVRAALLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=NC2=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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